2,3,4,5-Tetrahydro-1,6-benzodioxocine-7,9-diamine
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Overview
Description
2,3,4,5-Tetrahydro-1,6-benzodioxocine-7,9-diamine: (CAS Number: 138101-10-7) is a fascinating compound with a unique structure. Let’s break it down:
Chemical Formula: CHO
Molecular Weight: 164.201 g/mol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. Unfortunately, specific details are scarce in the literature. researchers have explored various strategies to access it.
Industrial Production: Industrial production methods are proprietary and not widely disclosed. Companies may use specialized processes to manufacture this compound on a larger scale.
Chemical Reactions Analysis
Reactivity: 2,3,4,5-Tetrahydro-1,6-benzodioxocine-7,9-diamine can participate in various chemical reactions:
Reduction: It can undergo reduction reactions, converting functional groups.
Substitution: Substitution reactions may occur at specific positions.
Other Transformations: Explore its behavior under different conditions.
Hydrogenation Catalysts: Used for reduction.
Acidic or Basic Conditions: May facilitate substitution reactions.
Major Products: The products formed depend on reaction conditions. Investigating specific reactions would provide more insights.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Potential therapeutic agents due to its unique structure.
Chemistry: As a building block for more complex molecules.
Biology: Investigated for biological activity.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
. Comparing their structures and properties can highlight the uniqueness of 2,3,4,5-Tetrahydro-1,6-benzodioxocine-7,9-diamine.
Properties
CAS No. |
138101-10-7 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1,6-benzodioxocine-7,9-diamine |
InChI |
InChI=1S/C10H14N2O2/c11-7-5-8(12)10-9(6-7)13-3-1-2-4-14-10/h5-6H,1-4,11-12H2 |
InChI Key |
KBMNINMTJBXCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=C(C=C(C=C2OC1)N)N |
Origin of Product |
United States |
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